(2,5-Dimethylphenoxy)(trimethyl)silane
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Overview
Description
(2,5-Dimethylphenoxy)trimethylsilane is an organic compound with the molecular formula C11H18OSi. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenoxy)trimethylsilane can be synthesized through the reaction of 2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of (2,5-Dimethylphenoxy)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
(2,5-Dimethylphenoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for phenols.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenoxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of silyl ethers, and protect phenolic hydroxyl groups during chemical reactions. These interactions are crucial in organic synthesis and the development of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethoxyphenyl)trimethylsilane
- (2,3,5-Trimethylphenoxy)trimethylsilane
- (2,5-Dimethylphenoxy)propyltrimethylsilane
Uniqueness
(2,5-Dimethylphenoxy)trimethylsilane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 2 and 5 positions enhances its stability and influences its behavior in chemical reactions compared to other similar compounds .
Properties
CAS No. |
17994-01-3 |
---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
LRGBWSDGFQUTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
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